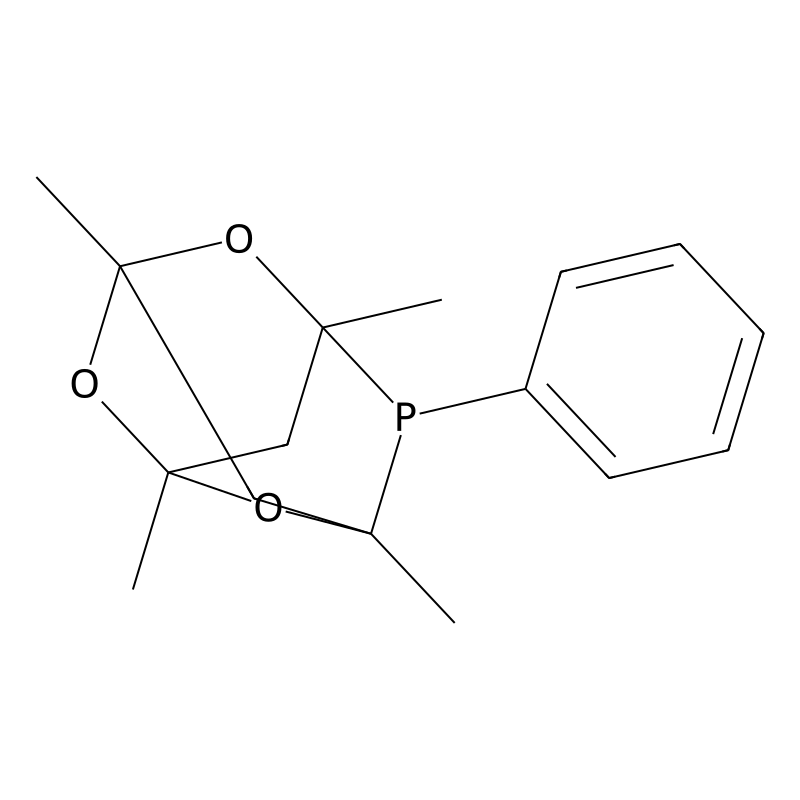1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is a complex organic compound characterized by its unique molecular structure and properties. Its molecular formula is C₁₆H₂₁O₃P, with a molecular weight of approximately 292.31 g/mol. The compound appears as a white crystalline solid and has a melting point ranging from 106 to 111 °C . The presence of both phosphorus and oxygen in its structure contributes to its potential reactivity and biological activity.
The chemical behavior of 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane can be influenced by its functional groups. It may undergo various reactions typical for phosphorous-containing compounds, such as:
- Nucleophilic substitutions: The phosphorus atom can participate in nucleophilic attack due to its electrophilic nature.
- Hydrolysis: The ester bonds in the compound can hydrolyze under acidic or basic conditions, leading to the formation of corresponding alcohols and phosphoric acid derivatives.
- Oxidation-reduction reactions: Depending on the conditions, the phosphorus center can be oxidized or reduced.
These reactions are essential for understanding the compound's behavior in different environments and its potential applications in various fields.
The synthesis of 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane typically involves multi-step organic reactions. Common methods include:
- Phosphorylation reactions: Utilizing phosphorus-containing reagents to introduce the phosphorous atom into the adamantane framework.
- Cyclization reactions: Forming the cyclic structure through condensation reactions that link various functional groups.
- Functional group modifications: Employing techniques such as alkylation or acylation to introduce methyl and phenyl groups at specific positions.
These methods require careful control of reaction conditions to yield high-purity products.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane has potential applications in several areas:
- Pharmaceuticals: As a building block for developing new drugs due to its biological activity.
- Agricultural chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.
- Material science: Incorporation into polymers or other materials for enhanced properties.
Studies on the interactions of 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane with biological systems are crucial for understanding its safety and efficacy. Key areas of focus include:
- Protein binding studies: Assessing how the compound interacts with proteins could provide insights into its pharmacokinetics.
- Cellular uptake: Investigating how well the compound penetrates cell membranes can inform on its bioavailability and therapeutic potential.
- Toxicity assessments: Evaluating any adverse effects on cellular systems is essential for determining safety profiles.
Several compounds share structural similarities with 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylphosphonopropionic acid | C₄H₉O₅P | Exhibits neuroprotective properties |
| Triphenylphosphine oxide | C₁₈H₁₅O | Known for its role in organic synthesis |
| Phosphoramidate derivatives | Varies | Used in antiviral therapies |
These compounds differ primarily in their functional groups and biological activities but share a commonality in containing phosphorus within their structures. The unique arrangement of atoms in 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane sets it apart from these similar compounds.






